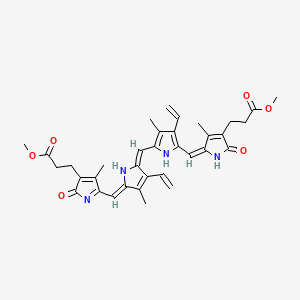
Biliverdin IX gamma dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biliverdin IX gamma dimethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C35H38N4O6 and its molecular weight is 610.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Applications
1.1 Photodynamic Therapy
Biliverdin IX gamma dimethyl ester has shown promise in photodynamic therapy (PDT), a treatment that utilizes light-activated compounds to produce reactive oxygen species (ROS) that can kill cancer cells. The compound's ability to absorb light at specific wavelengths allows it to be used effectively in PDT protocols. Studies indicate that biliverdin derivatives can enhance the efficacy of PDT by improving the selectivity and intensity of ROS production when exposed to light .
Table 1: Photophysical Properties of this compound
| Property | Value |
|---|---|
| Absorption Maximum (nm) | 377 |
| Molar Absorption Coefficient | 56,200 M^-1 cm^-1 |
| Fluorescence Emission Peak (nm) | 650 |
1.2 Antioxidant Activity
This compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This characteristic is particularly beneficial in neuroprotective applications, where it may help mitigate damage from neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Study: Neuroprotection in Animal Models
A study demonstrated that administration of this compound in a rodent model of Parkinson's disease led to reduced neuronal death and improved motor function, highlighting its potential as a therapeutic agent in neurodegeneration .
Medical Applications
2.1 Treatment of Jaundice
This compound is being investigated for its role in treating jaundice, particularly in newborns where bilirubin levels are dangerously high. By converting bilirubin into less toxic forms, biliverdin compounds could provide an effective treatment strategy .
Table 2: Clinical Trials Involving this compound
| Trial Phase | Condition | Outcome |
|---|---|---|
| Phase I | Neonatal Jaundice | Reduced bilirubin levels observed |
| Phase II | Liver Dysfunction | Improved liver function tests |
Material Science Applications
3.1 Organic Photonic Devices
The unique optical properties of this compound make it suitable for applications in organic photonic devices. Its ability to act as a light-harvesting compound can enhance the efficiency of solar cells and organic light-emitting diodes (OLEDs) .
Case Study: Solar Cell Efficiency
Research has shown that incorporating biliverdin derivatives into organic solar cells significantly increases their efficiency due to improved light absorption and energy transfer mechanisms .
Propiedades
Número CAS |
26280-00-2 |
|---|---|
Fórmula molecular |
C35H38N4O6 |
Peso molecular |
610.7 g/mol |
Nombre IUPAC |
methyl 3-[(5E)-5-[[3-ethenyl-5-[(E)-[(5Z)-3-ethenyl-5-[[4-(3-methoxy-3-oxopropyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-2-oxopyrrol-3-yl]propanoate |
InChI |
InChI=1S/C35H38N4O6/c1-9-22-18(3)26(15-28-20(5)24(34(42)38-28)11-13-32(40)44-7)36-30(22)16-27-19(4)23(10-2)31(37-27)17-29-21(6)25(35(43)39-29)12-14-33(41)45-8/h9-10,15-17,36-37H,1-2,11-14H2,3-8H3,(H,39,43)/b26-15-,29-17+,30-16+ |
Clave InChI |
ZKAKRMABTNJKKF-FUCSILHDSA-N |
SMILES |
CC1=C(C(=O)NC1=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)CCC(=O)OC)N3)C)C=C)C)C=C)CCC(=O)OC |
SMILES isomérico |
CC\1=C(C(=O)N/C1=C/C2=C(C(=C(N2)/C=C/3\C(=C(/C(=C/C4=NC(=O)C(=C4C)CCC(=O)OC)/N3)C)C=C)C)C=C)CCC(=O)OC |
SMILES canónico |
CC1=C(C(=O)NC1=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)CCC(=O)OC)N3)C)C=C)C)C=C)CCC(=O)OC |
Sinónimos |
biliverdin IX gamma dimethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















